Cas no 5767-53-3 (2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol)

2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol structure
5767-53-3 structure
Product Name:2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol
CAS-nummer:5767-53-3
MF:C19H22N2O4
MW:342.388985157013
CID:1605996
PubChem ID:21991
Update Time:2025-04-21

2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[[3-[(2-hydroxy-3-methoxyphenyl)methylimino]propylideneamino]methyl]-6-methoxyphenol
    • LS-55450
    • (3-methoxysalicaldehyde)2-1,3-propylenediamine Schiff base
    • AC1L2JIT
    • 2,2'-[(1E,3E)-propane-1,3-diylidenebis(nitrilomethanediyl)]bis(6-methoxyphenol)
    • Phenol, 2,2'-(1,3-propanediylbis(nitrilomethylidyne))bis(6-methoxy- (9CI)
    • N,N'-bis(2-hydroxy-3-methoxybenzylidene)-1,3-diaminopropane
    • N,N'-bis(2-hydroxy-3-methoxybenzylidine)-1,3-diaminopropane
    • BRN 2011302
    • N,N'-bis(3-methoxy-2-hydroxybenzylidene)-1,3-propanediamine
    • 2,2'-(propane-1,3-diylbis(iminomethylene))bis(6-methoxyphenol)
    • 2,2'-(1,3-Propanediyl)bis(nitrilomethylidyne)bis(6-methoxyphenol)
    • alpha,alpha'-(Trimethylenenitrilo)bis(6-methoxy-o-cresol)
    • o-CRESOL, alpha,alpha'-(TRIMETHYLENENITRILO)BIS(6-METHOXY-
    • Phenol, 2,2'-(1,3-propanediylbis(nitrilomethylidyne))bis(6-methoxy-
    • 5767-53-3
    • NSC 84503
    • Inchi: 1S/C19H22N2O4/c1-24-16-8-3-6-14(18(16)22)12-20-10-5-11-21-13-15-7-4-9-17(25-2)19(15)23/h3-4,6-11,22-23H,5,12-13H2,1-2H3/b20-10+,21-11+
    • InChI-sleutel: AZZAALUJYLNNGA-CLVAPQHMSA-N
    • LACHT: O(C)C1=CC=CC(=C1O)C/N=C/C/C=N/CC1C=CC=C(C=1O)OC

Berekende eigenschappen

  • Exacte massa: 342.15800
  • Monoisotopische massa: 342.15795719g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 8
  • Complexiteit: 392
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 83.6Ų

Experimentele eigenschappen

  • PSA: 83.64000
  • LogboekP: 3.04310
Aanbevolen leveranciers
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.